molecular formula C15H10O4 B11767972 4-(4-Methylphenoxy)-2-benzofuran-1,3-dione CAS No. 63181-77-1

4-(4-Methylphenoxy)-2-benzofuran-1,3-dione

Cat. No.: B11767972
CAS No.: 63181-77-1
M. Wt: 254.24 g/mol
InChI Key: AYGZMULTLVZMNK-UHFFFAOYSA-N
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Description

4-(p-Tolyloxy)isobenzofuran-1,3-dione is a chemical compound belonging to the benzofuran class. It has a molecular formula of C15H10O4 and a molecular weight of 254.23 g/mol . This compound is known for its diverse applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(p-Tolyloxy)isobenzofuran-1,3-dione typically involves the reaction of phthalic anhydride with p-cresol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene . The product is then purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-(p-Tolyloxy)isobenzofuran-1,3-dione follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4-(p-Tolyloxy)isobenzofuran-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, hydroxy derivatives, and substituted benzofurans .

Scientific Research Applications

4-(p-Tolyloxy)isobenzofuran-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and polymer additives.

Mechanism of Action

The mechanism of action of 4-(p-Tolyloxy)isobenzofuran-1,3-dione involves its interaction with specific molecular targets. It can modulate enzyme activity and receptor binding, leading to various biological effects. The compound’s structure allows it to interact with proteins and nucleic acids, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(p-Tolyloxy)isobenzofuran-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

63181-77-1

Molecular Formula

C15H10O4

Molecular Weight

254.24 g/mol

IUPAC Name

4-(4-methylphenoxy)-2-benzofuran-1,3-dione

InChI

InChI=1S/C15H10O4/c1-9-5-7-10(8-6-9)18-12-4-2-3-11-13(12)15(17)19-14(11)16/h2-8H,1H3

InChI Key

AYGZMULTLVZMNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)OC3=O

Origin of Product

United States

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